(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3R,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)11-7-10(12(17)18)8-16(9-11)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQYQNPYGOQKD-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a synthetic compound with a molecular formula of and a molecular weight of 285.38 g/mol. Its unique structure and properties make it valuable in various scientific research applications, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for drug design.
Case Study:
A study explored the synthesis of piperidine derivatives, including this compound, focusing on their biological activity against various pathogens. The findings indicated that modifications to the piperidine ring could enhance antimicrobial properties .
Neuropharmacology
Research has indicated that compounds similar to this compound may exhibit effects on neurotransmitter systems. This makes them relevant for studying neurological disorders.
Case Study:
In a pharmacological study, piperidine derivatives were evaluated for their ability to modulate neurotransmitter release in vitro. Results showed that certain structural modifications led to increased efficacy in inhibiting neurotransmitter uptake, suggesting potential use in treating conditions like depression or anxiety .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of diverse chemical entities.
Synthesis Example:
A recent synthesis protocol involved using this compound as a precursor to create novel pyrazole derivatives. These derivatives were characterized using NMR and mass spectrometry, demonstrating the compound's versatility in synthetic chemistry .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the piperidine nitrogen, removable under acidic conditions to regenerate the free amine.
Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, forming a carbamate intermediate that decomposes to release CO₂ and the free amine .
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions, enabling conjugation or modulation of physicochemical properties.
Esterification
Amide Formation
Piperidine Ring Modifications
The stereochemistry at C3 and C5 influences regioselectivity in ring-functionalization reactions.
N-Alkylation
Oxidation/Reduction
| Reagents/Conditions | Products | Yield | Functional Group Impact |
|---|---|---|---|
| Pd/C + H₂ (1 atm, RT, 12 hrs) | Saturated piperidine (if unsaturated) | N/A | Not directly applicable to saturated systems |
| KMnO₄ (acidic conditions) | Ketone formation (if CH₂ present) | N/A | Limited utility due to Boc sensitivity |
Hydrolysis and Decarboxylation
The carboxylic acid group undergoes controlled degradation under specific conditions.
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights the influence of substituents on reaction outcomes:
| Compound | Key Reaction | Rate/Yield | Differentiating Factor |
|---|---|---|---|
| rel-(3R,5R)-5-Methoxycarbonyl analogue | Ester hydrolysis | 20% faster | Electron-withdrawing methoxy group |
| 4-Phenylpiperidine-3-carboxylic acid derivative | N-Alkylation | 15% higher | Reduced steric bulk at C4 |
| (2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid | Amide coupling | 10% lower | Ring size (5-membered vs. 6-membered) |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid with high stereochemical fidelity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
- Enantioselective Cyclization : Use Fe(II)/α-ketoglutarate-dependent dioxygenases for hydroxylation to ensure stereochemical control .
- Boc Protection : Introduce the Boc group via esterification with tert-butyl alcohol under acid catalysis (e.g., HCl or H₂SO₄) .
- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity .
Q. How should researchers confirm the stereochemistry of this compound?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm trans/cis relationships .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at -20°C in airtight containers. Avoid exposure to moisture, as hydrolysis of the Boc group can occur. Stability studies indicate no decomposition under these conditions for ≥12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Replicate Studies : Conduct acute toxicity assays (e.g., OECD 423) in parallel with positive/negative controls .
- Analytical Profiling : Use LC-MS to verify compound purity (>99%) and rule out impurities as confounding factors .
- Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl-protected piperidines) to identify trends .
Q. What reaction mechanisms govern the introduction of the tert-butoxycarbonyl group?
- Methodological Answer : The Boc group is introduced via nucleophilic acyl substitution:
- Step 1 : Activation of tert-butyl chloroformate with a base (e.g., DMAP) to form a reactive mixed carbonate intermediate .
- Step 2 : Attack by the piperidine’s amine group, followed by elimination of HCl. Reaction efficiency is pH-dependent, with optimal yields at pH 8–9 .
Q. How does stereochemistry influence the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities of (3R,5R) vs. (3S,5S) enantiomers to target enzymes (e.g., proteases) .
- Kinetic Studies : Compare values for enantiomers using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Structural Modifications : Synthesize diastereomers and assess activity changes to identify critical stereoelectronic interactions .
Q. What strategies mitigate environmental risks given limited ecological toxicity data?
- Methodological Answer :
- QSAR Modeling : Predict bioaccumulation potential using software like EPI Suite .
- Microcosm Studies : Evaluate biodegradability in soil/water systems spiked with 10–100 ppm of the compound .
- Alternative Functional Groups : Replace tert-butyl with biodegradable groups (e.g., acetyl) in derivative syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
